1-(2-chlorobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-[(2-Chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of a chlorophenyl group, a tetrahydroquinoline moiety, and a dihydropyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the tetrahydroquinoline intermediate with a chlorophenylmethyl halide under basic conditions.
Formation of the Dihydropyridinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as an acyl chloride, to form the dihydropyridinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against neurodegenerative diseases and infectious pathogens.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation and cell survival, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share a similar tetrahydroquinoline structure and are known for their biological activities.
Indole Derivatives: Indole compounds also exhibit a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.
Uniqueness
1-[(2-Chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one is unique due to the combination of its chlorophenyl, tetrahydroquinoline, and dihydropyridinone moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19ClN2O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C22H19ClN2O2/c23-19-9-3-1-7-17(19)14-24-15-18(11-12-21(24)26)22(27)25-13-5-8-16-6-2-4-10-20(16)25/h1-4,6-7,9-12,15H,5,8,13-14H2 |
InChI Key |
ODHXOWPUEDYSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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